3-Methyl-4-phenylbutanamide
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Overview
Description
3-Methyl-4-phenylbutanamide: is an organic compound with the molecular formula C11H15NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by a butanamide backbone with a methyl group at the third position and a phenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-phenylbutanoic acid with ammonia or an amine under dehydrating conditions to form the amide. This reaction typically requires a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the removal of water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Continuous flow reactors and automated systems can be employed to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or other nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
3-Methyl-4-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, such as drug development for specific conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenylbutanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-methyl-4-phenylbutanamide
- 3-Methyl-4-phenylbutanoic acid
- 4-Phenylbutanamide
Comparison: 3-Methyl-4-phenylbutanamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
20568-07-4 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-methyl-4-phenylbutanamide |
InChI |
InChI=1S/C11H15NO/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,12,13) |
InChI Key |
UGUYCFCHAOHXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)CC(=O)N |
Origin of Product |
United States |
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